molecular formula C10H12N4 B15114341 N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine

N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B15114341
M. Wt: 188.23 g/mol
InChI Key: PFNGZOVKVGKSJS-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a fused heterocyclic system that combines pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine typically involves the condensation of aminopyrazole with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups .

Scientific Research Applications

N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine stands out due to its unique cyclopropylmethyl group, which can influence its biological activity and interactions with molecular targets. This structural feature differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives and contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C10H12N4/c1-2-8(1)7-11-9-4-6-14-10(13-9)3-5-12-14/h3-6,8H,1-2,7H2,(H,11,13)

InChI Key

PFNGZOVKVGKSJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NC3=CC=NN3C=C2

Origin of Product

United States

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